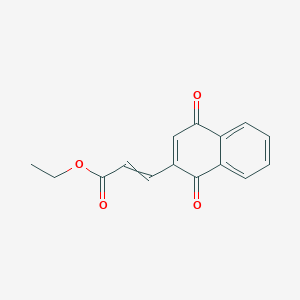
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate is an organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthoquinone moiety, which is responsible for its unique chemical and biological properties.
Preparation Methods
The synthesis of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 1,4-naphthoquinone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like primary amines. Major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The naphthoquinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain cancer cells and bacteria. Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
Ethyl 3-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)prop-2-enoate can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: A simpler derivative with similar redox properties but lacking the ester functionality, making it less versatile in synthetic applications.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position, used as a vitamin supplement and in various therapeutic applications.
Properties
CAS No. |
919281-53-1 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
ethyl 3-(1,4-dioxonaphthalen-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12O4/c1-2-19-14(17)8-7-10-9-13(16)11-5-3-4-6-12(11)15(10)18/h3-9H,2H2,1H3 |
InChI Key |
MSGIMEGTWOOUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















